molecular formula C15H22F2N2O2S B6750836 N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide

N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide

Cat. No.: B6750836
M. Wt: 332.4 g/mol
InChI Key: NEZQIBKPUMYBDG-UHFFFAOYSA-N
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Description

N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(2,2-difluoroethyl)piperidine. This can be achieved by reacting piperidine with 2,2-difluoroethyl bromide under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Methylation of the Piperidine Intermediate: : The next step involves the methylation of the piperidine intermediate at the 4-position. This can be done using formaldehyde and a reducing agent like sodium borohydride.

  • Sulfonamide Formation: : The final step is the formation of the sulfonamide by reacting the methylated piperidine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Properties

IUPAC Name

N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2S/c1-12-2-4-14(5-3-12)22(20,21)18-10-13-6-8-19(9-7-13)11-15(16)17/h2-5,13,15,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQIBKPUMYBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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